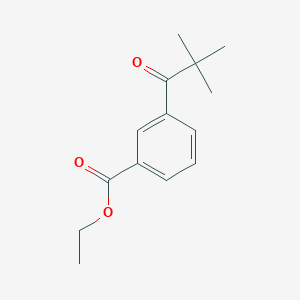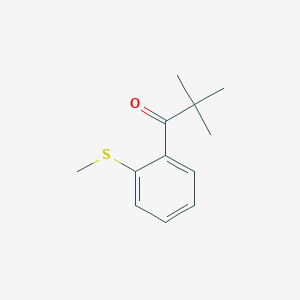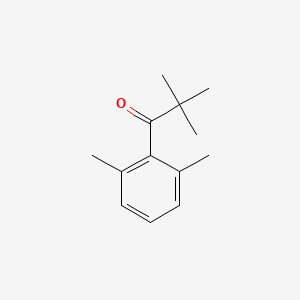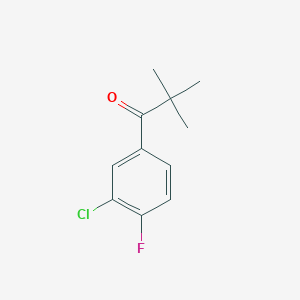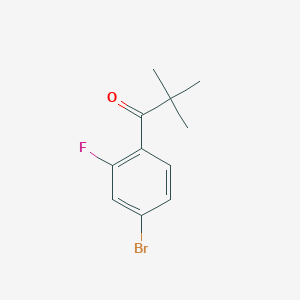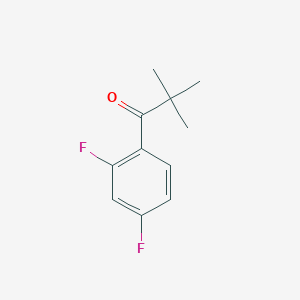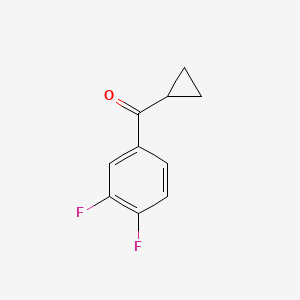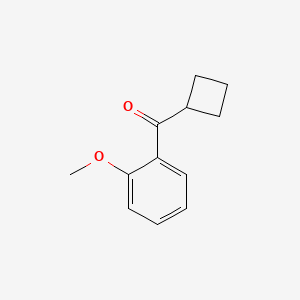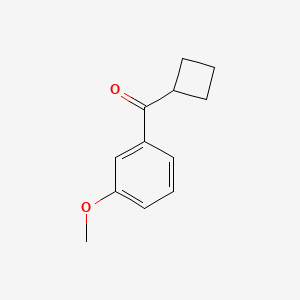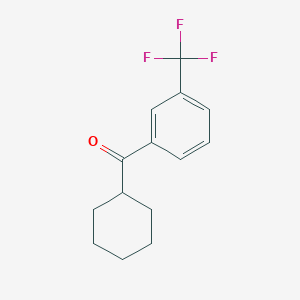
Cyclohexyl 3-trifluoromethylphenyl ketone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexyl 3-trifluoromethylphenyl ketone is a chemical compound that belongs to the class of trifluoromethyl ketones. These compounds are known for their unique properties and applications in various fields, including medicinal chemistry and industrial processes. The presence of the trifluoromethyl group imparts significant changes in the chemical and physicochemical properties of the compound, making it a valuable target for synthesis and application.
准备方法
Synthetic Routes and Reaction Conditions
Cyclohexyl 3-trifluoromethylphenyl ketone can be synthesized through various methods. One common method involves the trifluoromethylation of esters using fluoroform (HCF3) and potassium hexamethyldisilazide (KHMDS) in triglyme at low temperatures (around -40°C). This method has been shown to produce good yields, as high as 92% . The reaction conditions are carefully controlled to ensure the successful formation of the trifluoromethyl ketone.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar methods but on a larger scale. The use of fluoroform and KHMDS in triglyme remains a viable option due to its efficiency and high yield. industrial production may also explore alternative methods that are cost-effective and scalable.
化学反应分析
Types of Reactions
Cyclohexyl 3-trifluoromethylphenyl ketone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the trifluoromethyl group, which can affect the reactivity and stability of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or other oxidized derivatives, while reduction can produce alcohols or other reduced forms of the compound.
科学研究应用
Cyclohexyl 3-trifluoromethylphenyl ketone has diverse applications in scientific research due to its unique properties. It is used in:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential drug candidate due to its ability to modulate biological pathways.
Industry: In the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of Cyclohexyl 3-trifluoromethylphenyl ketone involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, depending on the target and pathway involved.
相似化合物的比较
Similar Compounds
- Cyclohexyl 3-trifluoromethylphenyl methanone
- Cyclohexyl 3-trifluoromethylphenyl triazole
Uniqueness
Cyclohexyl 3-trifluoromethylphenyl ketone is unique due to its specific structure and the presence of the trifluoromethyl group, which imparts distinct chemical and physicochemical properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
属性
IUPAC Name |
cyclohexyl-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O/c15-14(16,17)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYFBTVCOOTWTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642602 |
Source


|
| Record name | Cyclohexyl[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3277-77-8 |
Source


|
| Record name | Cyclohexyl[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
